

The Structure-Activity Relationship of 4-Piperazin-1-ylquinazoline Derivatives: A Technical Guide

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Compound of Interest

Compound Name: 4-Piperazin-1-ylquinazoline

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The **4-piperazin-1-ylquinazoline** scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. These derivatives have garnered substantial interest for their diverse pharmacological activities, most notably as kinase inhibitors in oncology. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of **4-piperazin-1-ylquinazoline** derivatives, focusing on their anticancer properties. It summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Core Structure and Pharmacological Significance

The **4-piperazin-1-ylquinazoline** core consists of a quinazoline ring system linked at the 4-position to a piperazine moiety. This scaffold has proven to be a versatile template for the design of inhibitors targeting various protein kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).^{[1][2]} Modifications at several positions on both the quinazoline and piperazine rings, as well as the terminal substituent on the piperazine, have profound effects on the potency and selectivity of these compounds.

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize the in vitro biological activity of various **4-piperazin-1-ylquinazoline** derivatives against key cancer-related targets and cell lines. The data is compiled from multiple studies to facilitate a comparative analysis of the SAR.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

Table 1: Inhibitory Activity of **4-Piperazin-1-ylquinazoline** Derivatives against EGFR Kinase

Compound ID	R1 (Quinazoline)	R2 (Piperazine)	Target	IC50 (nM)	Reference
Gefitinib	7-OCH3, 6-Cl	-	EGFR (wild-type)	80 - 100	[3]
Erlotinib	6,7-di(OCH2CH2OCH3)	-	EGFR (wild-type)	100	[3]
Lapatinib	6-(5-((methylsulfonyl)methyl)furan-2-yl)	-	EGFR & HER2	160 (EGFR), 100 (HER2)	[3]
Compound 5	-	3-Cl-phenyl	EGFR	1	[2]
Compound 8	-	Urea-linked aryl	EGFR (wt)	0.8	[2]
Compound 8	-	Urea-linked aryl	EGFR (T790M/L858R)	2.7	[2]
Compound 21	-	-	EGFR (T790M)	10.2	[3]
Compound 22	-	-	EGFR (T790M)	16.1	[3]
Compound 4i	Thiazole derivative	-	EGFR (wt)	2.17	[4]
Compound 4j	Thiazole derivative	-	EGFR (wt)	16.32	[4]
Compound 8b	6-phenoxy	2-Cl-benzyl	EGFR-TK	1.37	[1]
Compound 6d	-	-	EGFR	69	[5]

Note: Direct comparison of IC50 values should be made with caution as assay conditions may vary between studies.

SAR Insights for EGFR Inhibition:

- Substitutions on the Quinazoline Core: Electron-donating groups at the 6 and 7-positions of the quinazoline ring are generally favorable for activity.[\[2\]](#)
- Piperazine Substituents: The nature of the substituent on the distal nitrogen of the piperazine ring is a critical determinant of potency. Aromatic and heteroaromatic groups, often with electron-withdrawing substituents, have been shown to enhance inhibitory activity.[\[2\]](#) The presence of a chloro-substituent in the meta position of an aniline residue on the piperazine moiety significantly increased inhibitory activity.[\[2\]](#)
- Linker Moiety: For derivatives with more complex side chains, the linker between the piperazine and the terminal group influences activity. Urea and thiourea linkers have been successfully employed.[\[2\]](#)

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Kinase Inhibition

Table 2: Inhibitory Activity of **4-Piperazin-1-ylquinazoline** and Related Derivatives against VEGFR-2 Kinase

Compound ID	R1 (Quinoline/ Quinazoline)	R2 (Piperazine)	Target	IC50 (nM)	Reference
Sorafenib	-	-	VEGFR-2	51.41	[6]
Compound 4q	7-Chloro-quinoline	-	VEGFR-2	1380	[7]
Compound 11	Quinoxaline	-	VEGFR-2	190	[8]
6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 1	6-Fluoro-quinolin-2(1H)-one	N-acetyl-N-(4-phenylthiazol-2-yl)	VEGFR-2	46.83	[6]
6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one derivative 2	6-Fluoro-quinolin-2(1H)-one	N-acetyl-N-(4-(4-chlorophenyl)thiazol-2-yl)	VEGFR-2	51.09	[6]
Compound 7z	4-piperazinylquinolin-2(1H)-one	-	VEGFR-2	38.76	[9]

Note: The table includes closely related quinoline and quinoxaline derivatives to provide a broader SAR context.

SAR Insights for VEGFR-2 Inhibition:

- **Heterocyclic Core:** While the quinazoline core is prevalent, related scaffolds like quinoline and quinoxaline also yield potent VEGFR-2 inhibitors.[6][7][8]

- Substitutions on the Piperazine: Complex amide-containing side chains attached to the piperazine ring, particularly those incorporating thiazole moieties, have shown promising VEGFR-2 inhibitory activity.[\[6\]](#)
- Halogenation: Halogen substitution on the core heterocyclic ring, such as a 6-fluoro group on a quinolinone, can contribute to potent inhibition.[\[6\]](#)

In Vitro Antiproliferative Activity

Table 3: Cytotoxicity (IC₅₀/GI₅₀ in μ M) of **4-Piperazin-1-ylquinazoline** Derivatives against Various Cancer Cell Lines

Compound ID	Cell Line	Cancer Type	IC ₅₀ /GI ₅₀ (μ M)	Reference
Quinazoline Schiff base 1	MCF-7	Breast Cancer	6.246	[10]
Quinazoline Schiff base 2	MCF-7	Breast Cancer	5.910	[10]
Quinazoline-sulfonamide 4d	MCF-7	Breast Cancer	2.5	[10]
Compound 4b	MCF-7	Breast Cancer	0.06	[11]
Compound 4b	HepG2	Liver Cancer	0.08	[11]
Dihalogenated derivative	T-47D	Breast Cancer	2.73	[6]
Compound 6d	NCI-H460	Lung Cancer	0.789	[5]
Compound 11g	HeLa	Cervical Cancer	- (Highest activity)	[12]

SAR Insights for Antiproliferative Activity:

- The antiproliferative activity generally correlates with the inhibition of target kinases like EGFR and VEGFR-2.

- The specific chemical modifications that enhance kinase inhibition often translate to potent cytotoxicity against cancer cell lines that are dependent on those signaling pathways.
- The presence of sulfonamide and Schiff base moieties has also been shown to contribute to the cytotoxic effects of quinazoline derivatives.[\[10\]](#)[\[13\]](#)

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following sections provide representative protocols for key experiments cited in the evaluation of **4-piperazin-1-ylquinazoline** derivatives.

General Synthesis of 4-Piperazin-1-ylquinazoline Derivatives

A common synthetic route involves the nucleophilic substitution of a 4-chloroquinazoline precursor with a suitable piperazine derivative.

Step 1: Synthesis of the 4-Chloroquinazoline Intermediate Substituted anthranilic acids are reacted with formamide or other reagents to yield the corresponding 4(3H)-quinazolinone. This intermediate is then chlorinated, typically using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), to produce the 4-chloroquinazoline.

Step 2: Coupling with Piperazine The 4-chloroquinazoline is reacted with the desired N-substituted or unsubstituted piperazine in a suitable solvent such as ethanol or isopropanol, often in the presence of a base like potassium carbonate or triethylamine, to facilitate the nucleophilic aromatic substitution reaction. The reaction mixture is typically heated under reflux for several hours.[\[14\]](#)

Step 3: Final Modification (if necessary) If the desired substituent on the piperazine is not present from the start, further synthetic steps can be carried out. For example, if the starting piperazine is unsubstituted, the free secondary amine can be reacted with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, alkyl halides) to introduce the final R₂ group.[\[14\]](#)

In Vitro EGFR Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of EGFR by quantifying ATP consumption.

Materials:

- Recombinant human EGFR kinase
- Poly(Glu, Tyr) 4:1 substrate
- ATP
- Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- Test compounds dissolved in DMSO
- Luminescence-based kinase assay kit (e.g., ADP-Glo™)
- White, opaque 96- or 384-well plates
- Luminometer

Procedure:

- **Compound Preparation:** Prepare serial dilutions of the test compounds in the kinase reaction buffer. A DMSO control should be included.
- **Kinase Reaction:** In each well of the plate, add the test compound, the EGFR enzyme, and the substrate.
- **Initiation of Reaction:** Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
- **Detection:** Stop the kinase reaction and measure the amount of ADP produced (or remaining ATP) using the luminescence-based detection kit according to the manufacturer's instructions. This typically involves adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction to generate a luminescent signal.

- **Data Analysis:** The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[\[3\]](#)[\[15\]](#)

Cell Proliferation/Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.

Materials:

- Cancer cell lines (e.g., A549, MCF-7)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- 96-well plates
- Microplate reader

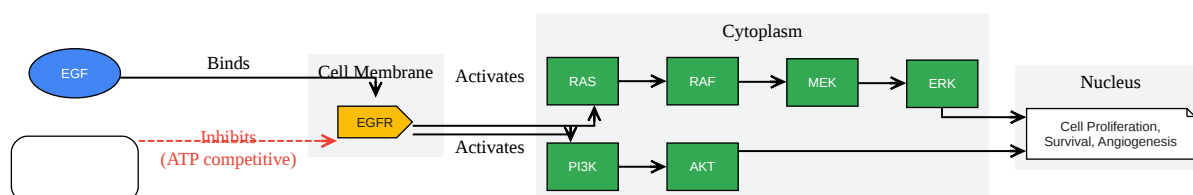
Procedure:

- **Cell Seeding:** Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[\[10\]](#)
- **Compound Treatment:** Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).[\[12\]](#)
- **MTT Addition:** Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

- **Formazan Solubilization:** Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the DMSO control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ or GI₅₀ value.^[16]

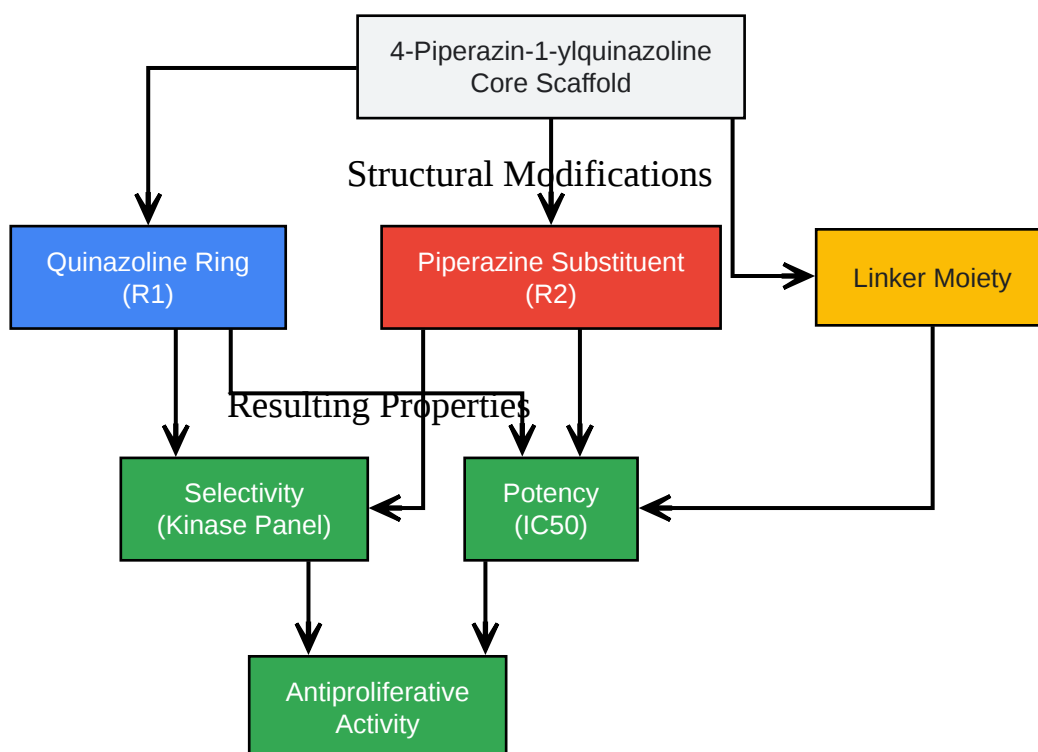
Visualizations of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts related to the SAR of **4-piperazin-1-ylquinazoline** derivatives.



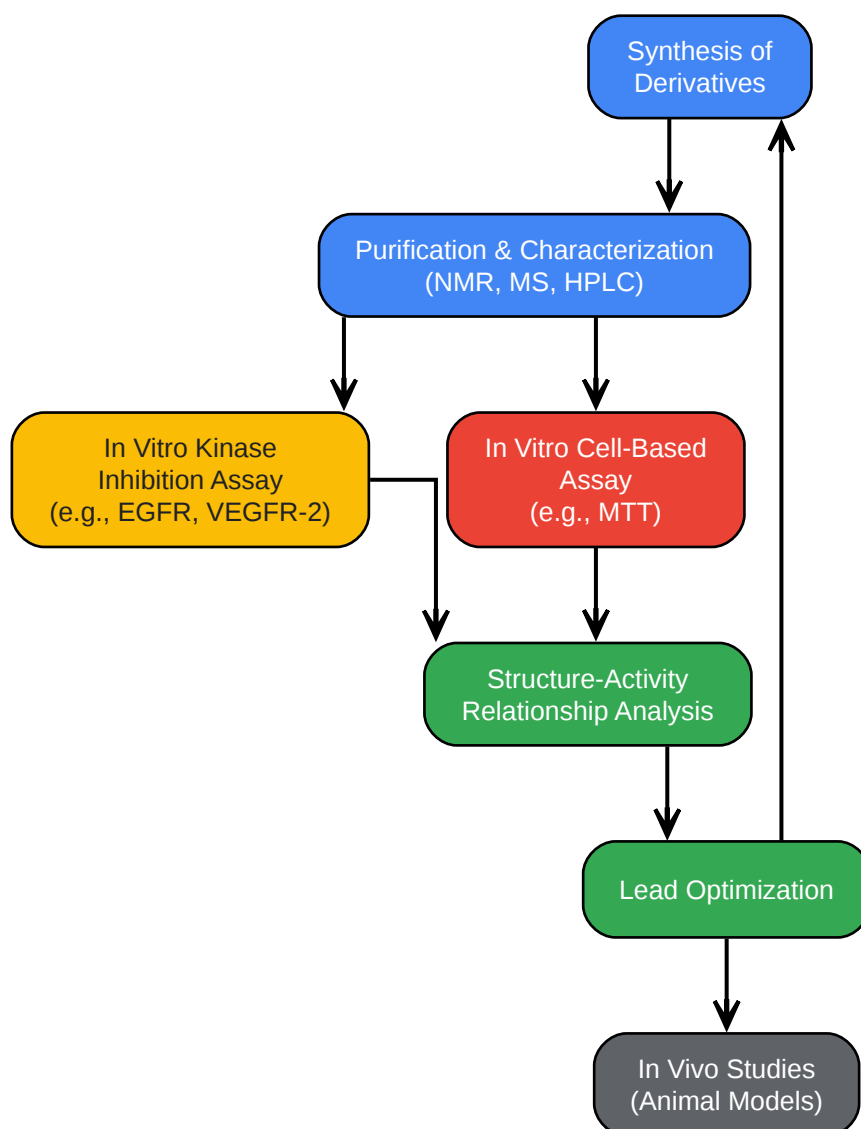
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Caption: Simplified EGFR signaling pathway and the inhibitory action of **4-piperazin-1-ylquinazoline** derivatives.



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Caption: Logical relationship of structural modifications to the biological activity of **4-piperazin-1-ylquinazoline** derivatives.



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Caption: General experimental workflow for the development and evaluation of **4-piperazin-1-ylquinazoline** derivatives as kinase inhibitors.

Conclusion

The **4-piperazin-1-ylquinazoline** scaffold remains a highly fruitful area of research for the development of novel therapeutics, particularly in the field of oncology. The extensive body of work on these derivatives has established clear structure-activity relationships that continue to guide the design of more potent and selective inhibitors. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon this knowledge.

and develop the next generation of **4-piperazin-1-ylquinazoline**-based drugs. Further exploration of modifications to this versatile core, coupled with rigorous biological evaluation, holds the promise of delivering new and effective treatments for a range of diseases.

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